Welcome to the BenchChem Online Store!
molecular formula C14H11N B1616423 1-Phenyl-1H-indole CAS No. 31096-91-0

1-Phenyl-1H-indole

Cat. No. B1616423
M. Wt: 193.24 g/mol
InChI Key: YBFCBQMICVOSRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09238026B2

Procedure details

A mixture of indole (500 mg, 4.27 mmol), copper(I) iodide (122 mg, 0.64 mmol), cesium carbonate (1.9 g, 6 mmol) and phenyliodide (470 μL, 4.2 mmol) in anhydrous N,N-dimethylformamide (10 mL) was refluxed for 24 hours under a nitrogen atmosphere. The reaction mixture was then filtered and concentrated in vacuo. The residue was partitioned between dichloromethane (30 mL) and water (10 mL). The organic layer was washed with water (2×10 mL), brine (10 mL), dried over sodium sulfate, filtered and evaporated to dryness. The residue was purified by flash chromatography on silica gel (cyclohexane/ethyl acetate 95/5) to afford the desired product (5a) as a yellow oil (700 mg, 3.62 mmol, 86%).
Quantity
500 mg
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
470 μL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
copper(I) iodide
Quantity
122 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[CH:2]1.C(=O)([O-])[O-].[Cs+].[Cs+].[C:16]1(I)[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>CN(C)C=O.[Cu]I>[C:16]1([N:1]2[C:9]3[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=3)[CH:3]=[CH:2]2)[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
N1C=CC2=CC=CC=C12
Name
cesium carbonate
Quantity
1.9 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
470 μL
Type
reactant
Smiles
C1(=CC=CC=C1)I
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C=O)C
Name
copper(I) iodide
Quantity
122 mg
Type
catalyst
Smiles
[Cu]I

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 24 hours under a nitrogen atmosphere
Duration
24 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was then filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between dichloromethane (30 mL) and water (10 mL)
WASH
Type
WASH
Details
The organic layer was washed with water (2×10 mL), brine (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography on silica gel (cyclohexane/ethyl acetate 95/5)

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)N1C=CC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.62 mmol
AMOUNT: MASS 700 mg
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 86.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09238026B2

Procedure details

A mixture of indole (500 mg, 4.27 mmol), copper(I) iodide (122 mg, 0.64 mmol), cesium carbonate (1.9 g, 6 mmol) and phenyliodide (470 μL, 4.2 mmol) in anhydrous N,N-dimethylformamide (10 mL) was refluxed for 24 hours under a nitrogen atmosphere. The reaction mixture was then filtered and concentrated in vacuo. The residue was partitioned between dichloromethane (30 mL) and water (10 mL). The organic layer was washed with water (2×10 mL), brine (10 mL), dried over sodium sulfate, filtered and evaporated to dryness. The residue was purified by flash chromatography on silica gel (cyclohexane/ethyl acetate 95/5) to afford the desired product (5a) as a yellow oil (700 mg, 3.62 mmol, 86%).
Quantity
500 mg
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
470 μL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
copper(I) iodide
Quantity
122 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[CH:2]1.C(=O)([O-])[O-].[Cs+].[Cs+].[C:16]1(I)[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>CN(C)C=O.[Cu]I>[C:16]1([N:1]2[C:9]3[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=3)[CH:3]=[CH:2]2)[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
N1C=CC2=CC=CC=C12
Name
cesium carbonate
Quantity
1.9 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
470 μL
Type
reactant
Smiles
C1(=CC=CC=C1)I
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C=O)C
Name
copper(I) iodide
Quantity
122 mg
Type
catalyst
Smiles
[Cu]I

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 24 hours under a nitrogen atmosphere
Duration
24 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was then filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between dichloromethane (30 mL) and water (10 mL)
WASH
Type
WASH
Details
The organic layer was washed with water (2×10 mL), brine (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography on silica gel (cyclohexane/ethyl acetate 95/5)

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)N1C=CC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.62 mmol
AMOUNT: MASS 700 mg
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 86.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.